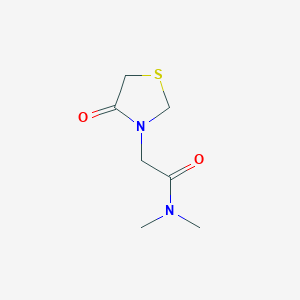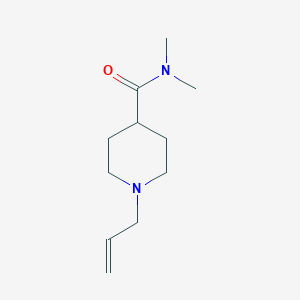![molecular formula C14H15F2N3O B7544865 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide, also known as DQ-IV-17, is a chemical compound that has recently gained attention as a potential therapeutic agent. This compound has been found to exhibit promising anti-cancer properties and has been the subject of several scientific studies.
Mécanisme D'action
The exact mechanism of action of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to exhibit antioxidant and anti-inflammatory effects. Additionally, 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several potential future directions for research on 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide as a potential therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide involves multiple steps, including the reaction of 5,8-difluoroquinoline-4-carbaldehyde with N,N-dimethylacetamide, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been the subject of several scientific studies due to its potential anti-cancer properties. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, in vivo studies have demonstrated that 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide can inhibit tumor growth and metastasis in animal models.
Propriétés
IUPAC Name |
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-18(2)12(20)8-19(3)11-6-7-17-14-10(16)5-4-9(15)13(11)14/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFROWUNNCPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C1=CC=NC2=C(C=CC(=C12)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)



![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)



![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)

![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)